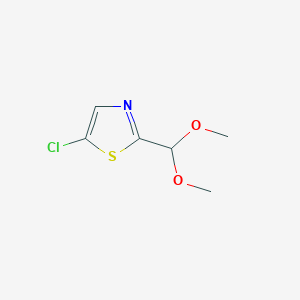

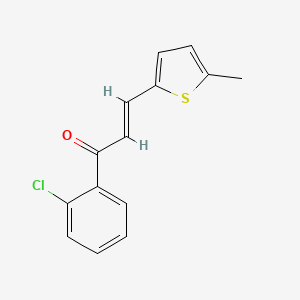

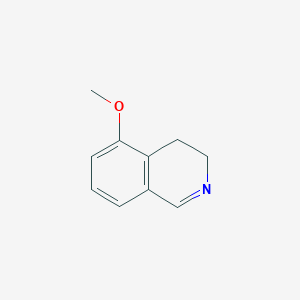

![molecular formula C9H9N3O2 B3099907 吡咯并[2,1-f][1,2,4]三嗪-7-羧酸乙酯 CAS No. 1356016-44-8](/img/structure/B3099907.png)

吡咯并[2,1-f][1,2,4]三嗪-7-羧酸乙酯

描述

Pyrrolo[2,1-f][1,2,4]triazine is a unique fused heterocycle that is an integral part of several kinase inhibitors and nucleoside drugs . It has been recognized for its potential in cancer therapy, specifically in kinase inhibition . This compound is also a part of several antiviral drugs, including remdesivir .

Synthesis Analysis

The synthesis of Pyrrolo[2,1-f][1,2,4]triazine involves the use of simple building blocks such as pyrrole, chloramine, and formamidine acetate . The compound is produced through a newly developed synthetic methodology, which was optimized by examining the mechanistic pathway for the process . The overall yield of the compound was 55% in a two-vessel-operated process .Molecular Structure Analysis

Pyrrolo[2,1-f][1,2,4]triazine is a bicyclic heterocycle, containing an N–N bond with a bridgehead nitrogen . It is an integral part of several kinase inhibitors and nucleoside drugs .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Pyrrolo[2,1-f][1,2,4]triazine include aromatic substitution and quench of a reactive species . The reaction sequence also involves the use of a strong base .科学研究应用

化学合成和衍生物

吡咯并[2,1-f][1,2,4]三嗪-7-羧酸乙酯是一种参与各种化学衍生物合成的化合物,在药物化学和材料科学中具有潜在应用。例如,一项研究概述了一种一步法制备吡咯并[2,1-f][1,2,4]三嗪的方法,证明了该化合物在创建多样化学结构中的效用 (Quintela et al., 1996)。类似地,合成了新的 4-R-6,8-二甲基-1-氧代-1,2-二氢吡咯并[1,2-d][1,2,4]三嗪-7-羧酸乙酯,显示出体外抗癌和抗菌活性,展示了该化合物在药物发现中的潜力 (Astakhina et al., 2016)。

生物活性

吡咯并[2,1-f][1,2,4]三嗪-7-羧酸乙酯衍生物的生物活性已经得到探索,特别是在抗癌和抗菌特性的背景下。对新型吡咯三嗪衍生物的研究显示出显着的抗真菌和抗菌功效,表明该化合物与开发新的抗菌剂有关 (Zemanov et al., 2017)。另一项研究重点介绍了吡咯并[2,1-f][1,2,4]三嗪 C-核苷的合成,该核苷对癌细胞系具有强大的细胞毒活性,进一步强调了该化合物在肿瘤学中的潜力 (Li et al., 2018)。

药物化学和药物发现

吡咯并[2,1-f][1,2,4]三嗪-7-羧酸乙酯的多功能性在药物化学中也很明显,在药物化学中,它作为激酶抑制剂和其他类药物分子的开发支架。例如,一系列取代的 4-(2,4-二氟-5-(甲氧基氨基羰基)苯基氨基)吡咯并[2,1-f][1,2,4]三嗪被确定为 VEGFR-2 和 FGFR-1 的有效抑制剂,展示了该支架在靶向生长因子受体中的效用 (Borzilleri et al., 2005)。

作用机制

Target of Action

Ethyl Pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate is a part of the Pyrrolo[2,1-f][1,2,4]triazine class of compounds, which are known to target kinases in cancer therapy . Kinases are enzymes that play a crucial role in the regulation of cell functions, including cell signaling, growth, and division .

Mode of Action

Kinase inhibitors, like pyrrolo[2,1-f][1,2,4]triazine derivatives, generally work by blocking the activity of kinases, thereby preventing the phosphorylation of proteins that are crucial for cell growth and division .

Biochemical Pathways

Pyrrolo[2,1-f][1,2,4]triazine derivatives have been found to inhibit a wide range of biological activities, including Eg5 inhibitors, VEGFR-2 inhibitors, anticancer agents as dual inhibitors of c-Met/VEGFR-2, EGFR inhibitors slowing cellular proliferation of the human colon tumor cell line, anaplastic lymphoma kinase (ALK) inhibitors, IGF-1R and IR kinase inhibitors, pan-Aurora kinase inhibitors, EGFR and HER2 protein tyrosine dual inhibitors, and hedgehog (Hh) signaling pathway inhibitors . These pathways are involved in various cellular processes, including cell growth, division, and differentiation .

Pharmacokinetics

It is noted that compounds of the pyrrolo[2,1-f][1,2,4]triazine class have shown low rates of glucuronidation, an indication of higher metabolic stability .

Result of Action

Kinase inhibitors, like pyrrolo[2,1-f][1,2,4]triazine derivatives, generally lead to the inhibition of cell growth and division, thereby potentially slowing down or stopping the progression of diseases such as cancer .

安全和危害

The safety of the process used to synthesize Pyrrolo[2,1-f][1,2,4]triazine was a primary objective prior to its implementation at a larger scale . The first reaction of the sequence contains an exothermic aromatic substitution and quench of a reactive species, and the second sequence involves the use of a strong base .

未来方向

生化分析

Biochemical Properties

Ethyl Pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate plays a crucial role in biochemical reactions, particularly in the inhibition of kinases . Kinase inhibition is a successful approach in targeted therapy, where specific proteins or enzymes that are dysregulated in diseases like cancer are targeted . Ethyl Pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate interacts with these kinases, altering their activity and influencing the biochemical pathways they are involved in .

Cellular Effects

The effects of Ethyl Pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate on cells are significant. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . By inhibiting kinases, this compound can alter the signaling pathways within the cell, leading to changes in gene expression and ultimately affecting cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Ethyl Pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As a kinase inhibitor, it binds to the kinase enzymes, inhibiting their activity and leading to alterations in the biochemical pathways they regulate .

Temporal Effects in Laboratory Settings

It has been observed that this compound exhibits low rates of glucuronidation, indicating higher metabolic stability .

Metabolic Pathways

Ethyl Pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate is involved in the metabolic pathways related to kinase activity

属性

IUPAC Name |

ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-2-14-9(13)8-4-3-7-5-10-6-11-12(7)8/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZDNAOKQVDSBEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C2N1N=CN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60728718 | |

| Record name | Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60728718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356016-44-8 | |

| Record name | Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60728718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

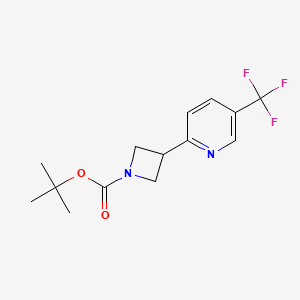

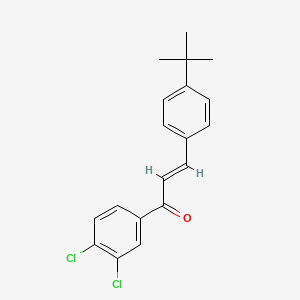

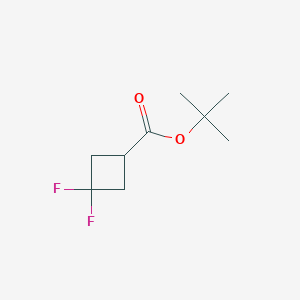

![Methyl 3-[(4-methoxybenzyl)oxy]-2,2-dimethylpropanoate](/img/structure/B3099868.png)

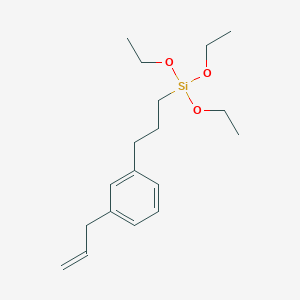

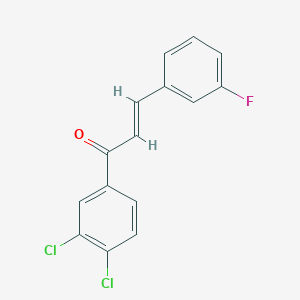

![N-(4-{[(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B3099894.png)

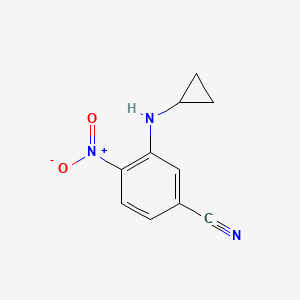

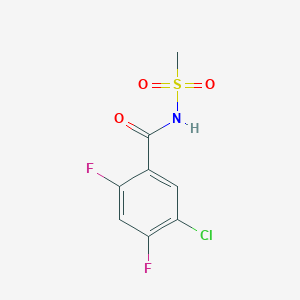

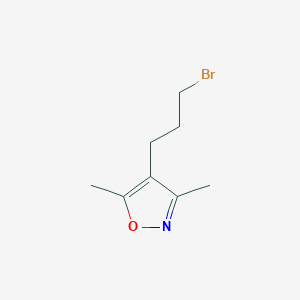

![Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylate](/img/structure/B3099902.png)